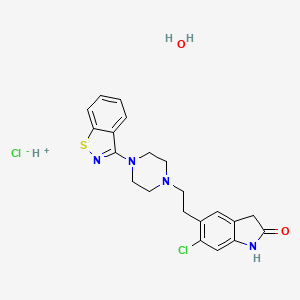

齐拉西酮盐酸盐一水合物

描述

Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder . It works by changing some of the chemicals in the brain that cause psychotic disorders .

Synthesis Analysis

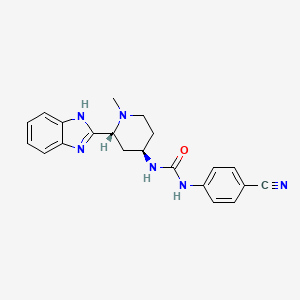

A method of synthesizing a ziprasidone composition has been described in a patent . The process involves obtaining samples of 6-chloro-1,3-dihydro-2H-indol-2-one batches, measuring the level of oxindole impurity in each of the samples, selecting a batch that comprises a level of oxindole of not greater than about 0.3%, and using the selected batch to synthesize the ziprasidone composition .Molecular Structure Analysis

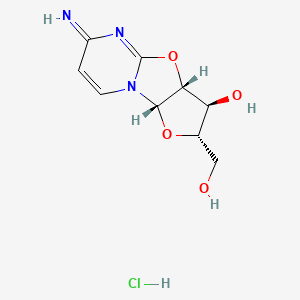

The molecular structure of Ziprasidone hydrochloride monohydrate can be found on various chemical databases .Chemical Reactions Analysis

The dissolution rate of ziprasidone free base from solid oral formulations was found to be comparable or even higher than in the case of the reference formulation containing ziprasidone hydrochloride, whose water solubility is about 400 times higher than its free base .Physical And Chemical Properties Analysis

The molecular formula of Ziprasidone hydrochloride monohydrate is C21H21ClN4OS and its molecular weight is 467.41 .科学研究应用

Enhanced Oral Bioavailability

Researchers have developed a ziprasidone–phospholipid complex (ZIP-PLC) in sustained-release pellets to enhance the oral bioavailability of ziprasidone . This formulation aims to overcome the food effect, which is a significant factor in the drug’s absorption. The ZIP-PLC shows a higher solubility in water compared to the monohydrate form, indicating a potential for improved patient outcomes.

Sustained-Release Formulation

The ZIP-PLC sustained-release pellet formulation is designed to release ziprasidone over an extended period . This controlled-release characteristic ensures that the drug is delivered into the system more gradually, which can help maintain therapeutic levels and reduce dosing frequency, potentially improving adherence to treatment regimens.

Nanocrystal Technology

Nanocrystal-based formulations of ziprasidone, such as orally disintegrating tablets (ODTs), have been developed to optimize the drug’s delivery . These nanocrystals can improve the dissolution profile and enhance the permeability of ziprasidone, making it a promising alternative for patients with difficulties in swallowing or those who require a rapid onset of action.

No Food Effect

The ZIP-PLC sustained-release pellets have been shown to eliminate the food effect associated with ziprasidone . This means that the drug’s absorption is not affected by the presence or absence of food, which simplifies the administration instructions and could lead to better compliance.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in beagle dogs have demonstrated that the ZIP-PLC sustained-release pellet has prolonged actions and no food effect when compared with the commercial formulation . These findings are crucial for understanding how the drug behaves in a living organism and can inform dosing strategies for human patients.

Quality Control and Assurance

The development of ziprasidone formulations, including the ZIP-PLC and nanocrystal-based ODTs, involves rigorous quality control tests . These tests ensure that the products meet the required standards for safety, efficacy, and quality before they can be approved for clinical use.

Alternative Dosage Forms

The research into alternative dosage forms, such as the nanocrystal-based ODTs, provides options for patients who may have specific needs or preferences . These alternatives can cater to populations like the elderly, children, or those with mental disorders, offering a more patient-centric approach to medication delivery.

Compliance and Adherence

The innovative formulations of ziprasidone are designed with patient compliance in mind . By addressing common barriers to adherence, such as the need to take medication with food or difficulties in swallowing, these new forms of ziprasidone can help ensure that patients receive the full therapeutic benefit of their treatment.

作用机制

Target of Action

Ziprasidone hydrochloride monohydrate, also known as Ziprasidone, is an atypical antipsychotic used to manage schizophrenia and bipolar disorder .

Mode of Action

The exact mode of action of Ziprasidone is unknown . . Atypical antipsychotics like Ziprasidone are thought to be as efficacious as first-generation antipsychotics but differ in their adverse effect profiles .

Biochemical Pathways

It is believed to affect the dopamine and serotonin pathways in the brain, which play a crucial role in mood regulation and cognition .

Pharmacokinetics

The pharmacokinetics of Ziprasidone involves its absorption, distribution, metabolism, and excretion (ADME). Steady-state plasma concentrations are achieved within one to three days . In vivo studies have revealed an approximately 35% decrease in Ziprasidone AUC by concomitantly administered carbamazepine, an approximately 35-40% increase in Ziprasidone AUC by concomitantly administered ketoconazole, but no effect on Ziprasidone’s pharmacokinetics by cimetidine or antacid .

Result of Action

The molecular and cellular effects of Ziprasidone’s action result in the management of symptoms associated with schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Action Environment

Environmental factors such as food intake can influence the action of Ziprasidone. The absorption of Ziprasidone is increased up to two-fold in the presence of food . Studies have shown that the calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of Ziprasidone .

安全和危害

未来方向

属性

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBZSCBNOOIHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146939-27-7 (Parent) | |

| Record name | Ziprasidone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00160855 | |

| Record name | Ziprasidone hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ziprasidone hydrochloride | |

CAS RN |

138982-67-9 | |

| Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138982-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/216X081ORU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

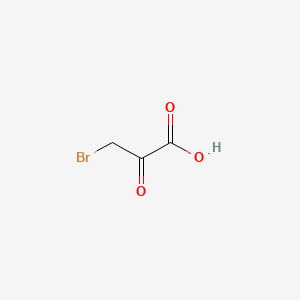

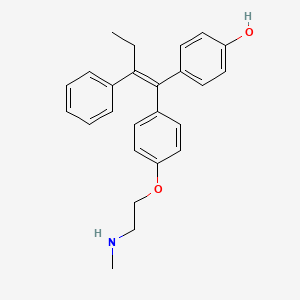

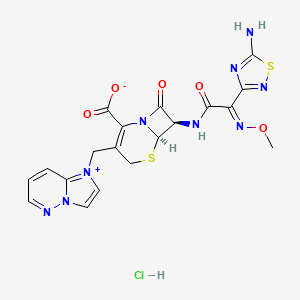

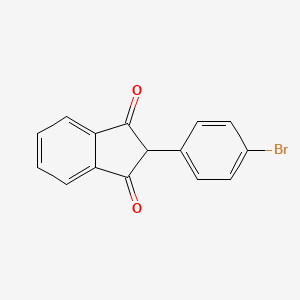

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。